molecular formula C12H15N3O2 B13571698 ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

Cat. No.: B13571698
M. Wt: 233.27 g/mol
InChI Key: UHCSLBKXYLPJLI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate (CAS: 170845-94-0) is an ethyl ester derivative of 7-azatryptophan, a tryptophan analog where the indole ring is replaced by a 1H-pyrrolo[2,3-b]pyridine moiety.

Key characteristics:

  • Molecular formula: C₁₂H₁₃N₃O₂
  • Molecular weight: 233.25 g/mol (calculated)
  • Structure: Features an ethyl ester at the carboxylate position and a free amino group.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

InChI

InChI=1S/C12H15N3O2/c1-2-17-12(16)10(13)6-8-7-15-11-9(8)4-3-5-14-11/h3-5,7,10H,2,6,13H2,1H3,(H,14,15)

InChI Key

UHCSLBKXYLPJLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=CC=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can interfere with the signaling pathways involved in cancer cell growth and metastasis . The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved are the RAS-MEK-ERK and PI3K-Akt pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes critical differences between ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Characteristics Reference
This compound C₁₂H₁₃N₃O₂ 233.25 Ethyl ester Lipophilic, prodrug candidate
2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid (7-azatryptophan) C₁₀H₁₁N₃O₂ 205.21 Carboxylic acid Hydrophilic, tryptophan analog
2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid C₁₂H₁₂N₃O₃ 247.25 Acetylated amino group Stabilized amino group; altered reactivity
(2R)-2-Amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid C₁₁H₁₂N₃O₂ 218.23 N-methylated pyrrolo ring Enhanced metabolic stability
2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid dihydrochloride C₁₀H₁₃Cl₂N₃O₂ 278.10 Dihydrochloride salt High aqueous solubility

Functional Implications of Structural Modifications

Ethyl Ester vs. Carboxylic Acid

The ethyl ester derivative replaces the hydrophilic carboxylic acid group (-COOH) with an ethyl ester (-COOEt), increasing logP and likely improving blood-brain barrier penetration or oral bioavailability compared to 7-azatryptophan .

Acetylated Amino Group

The acetylated variant (CAS: 63024-18-0) modifies the amino group to an acetamido (-NHCOCH₃) group. This substitution may protect against enzymatic deamination, extending plasma half-life but reducing interactions with amino acid transporters .

N-Methylated Pyrrolo Ring

This modification is common in drug design to enhance pharmacokinetic stability .

Dihydrochloride Salt

The dihydrochloride salt form (MW: 278.10 g/mol) significantly improves aqueous solubility, making it suitable for in vitro assays requiring polar solvents. However, salt formation may alter crystallinity and storage stability .

Biological Activity

Ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate, also known by its CAS number 134235-82-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides an overview of its biological activity, supported by relevant data and research findings.

  • Molecular Formula : C10H11N3O2
  • Molecular Weight : 205.21 g/mol
  • CAS Number : 134235-82-8
  • Purity : Typically >95% in commercial preparations

Research indicates that compounds containing the pyrrolo[2,3-b]pyridine scaffold exhibit significant biological activity, particularly as antiproliferative agents against various cancer cell lines. The mechanism often involves the inhibition of tubulin assembly and interference with the cell cycle, leading to apoptosis in cancer cells. Notably, studies have shown that derivatives of this scaffold can block colchicine binding to tubulin, which is critical for microtubule formation and function .

Biological Activity

  • Antiproliferative Effects :
    • A study demonstrated that derivatives of pyrroloquinoline compounds exhibited high selectivity against human leukemia cell lines with GI50 values in the nanomolar range. The most active compounds were found to significantly arrest cell cycle progression and induce apoptosis through various pathways including mitochondrial depolarization and caspase activation .
  • Neuropharmacological Properties :
    • Some derivatives have shown potential neuroprotective effects, possibly linked to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. This suggests a dual action where these compounds may serve both as anticancer agents and neuroprotective agents .

Case Studies

StudyFindings
In Vitro Evaluation of Antiproliferative Activity Compounds derived from the pyrrolo[2,3-b]pyridine scaffold demonstrated significant cytotoxicity against various human solid tumors and leukemic cell lines. The study highlighted that certain substitutions at specific positions on the pyrrole ring could enhance selectivity for leukemia cells .
Neuroprotective Potential Research indicated that certain derivatives could protect neuronal cells from oxidative damage, suggesting a potential therapeutic application in neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation; however, preliminary data suggest good solubility and bioavailability characteristics:

  • Solubility : Highly soluble in aqueous environments (up to 2.03 mg/ml)
  • Absorption : High GI absorption predicted based on molecular properties

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